Niguldipine

Descripción general

Descripción

Niguldipina es un bloqueador de los canales de calcio y un antagonista del receptor α1-adrenérgico. Es un miembro de la clase de compuestos de dihidropiridina y es conocido por su alta afinidad de unión a los canales de calcio y los α1-adrenoceptores . El compuesto se utiliza principalmente por sus propiedades antihipertensivas, lo que lo convierte en un agente valioso en el tratamiento de las enfermedades cardiovasculares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Niguldipina se sintetiza mediante un proceso de varios pasos que implica la condensación de varios intermediarios químicos. Los pasos clave incluyen:

Formación del anillo de dihidropiridina: Esto implica la reacción de un aldehído, un β-cetoéster y amoníaco o una amina en condiciones ácidas o básicas.

Introducción del grupo nitrofenilo: Este paso generalmente implica la nitración de un anillo de fenilo seguida de su incorporación a la estructura de dihidropiridina.

Unión de la porción de piperidina: Esto se logra mediante una reacción de sustitución nucleofílica donde se introduce un derivado de piperidina al núcleo de dihidropiridina.

Métodos de producción industrial: La producción industrial de Niguldipina sigue rutas sintéticas similares pero se optimiza para la fabricación a gran escala. Esto incluye el uso de reactores de flujo continuo, detección de alto rendimiento para condiciones de reacción óptimas y técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza .

Tipos de reacciones:

Oxidación: Niguldipina puede sufrir reacciones de oxidación, particularmente en el anillo de dihidropiridina, lo que lleva a la formación de derivados de piridina.

Reducción: La reducción del grupo nitro a una amina es otra reacción común.

Sustitución: La porción de piperidina puede ser sustituida por otros nucleófilos en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el gas hidrógeno con un catalizador de paladio o hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.

Productos principales:

Oxidación: Derivados de piridina.

Reducción: Derivados de amino.

Sustitución: Varios derivados de piperidina sustituidos.

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Niguldipine operates by blocking L-type calcium channels, which are crucial for the contraction of cardiac and smooth muscle cells. This action leads to vasodilation and reduced blood pressure. Additionally, it antagonizes alpha-1 adrenergic receptors, further contributing to its antihypertensive effects. The compound has shown a high affinity for calcium channels in various tissues, including skeletal muscle, heart, and brain, with a Ki value of 0.1 nM for these channels .

Antihypertensive Effects

This compound was initially developed as an antihypertensive agent. Its ability to lower blood pressure through vasodilation has been documented in several studies. Although it reached Phase 1/2 clinical trials, its development was discontinued in the early 2000s due to unspecified reasons .

Research on Smooth Muscle Cells

Research has demonstrated that this compound effectively modulates calcium and potassium currents in isolated visceral and vascular smooth muscle cells. Studies indicate that it can inhibit contractions induced by various stimuli, showcasing its potential utility in managing conditions associated with smooth muscle hyperactivity .

Potential in Neoplasms

Emerging research suggests that this compound may have applications beyond cardiovascular diseases, particularly in oncology. Its mechanism of action could be relevant in targeting neoplastic tissues where calcium signaling plays a role in tumor growth and metastasis . However, further research is needed to establish its efficacy and safety in this area.

Study 1: Calcium Channel Blockade in Vascular Smooth Muscle

A study conducted by Brown et al. (1986) demonstrated that this compound effectively inhibited calcium influx in vascular smooth muscle cells, resulting in decreased contractility. This study highlighted the potential of this compound as a therapeutic agent for conditions characterized by excessive vascular tone.

Study 2: Selectivity for Calcium Channels

Research published in Physiologia Plantarum evaluated the selectivity of this compound among various dihydropyridine compounds. The findings indicated that this compound had significant selectivity for L-type calcium channels compared to other dihydropyridines, suggesting a favorable profile for clinical use .

Data Table: Summary of Key Findings on this compound

| Aspect | Details |

|---|---|

| Chemical Structure | C36H40ClN3O6 |

| CAS Registry Number | 113145-69-0 |

| Mechanism of Action | Alpha-1 adrenergic receptor antagonist; L-type calcium channel blocker |

| Primary Indications | Hypertension (discontinued), potential applications in neoplasms |

| Clinical Development Status | Discontinued after Phase 1/2 trials |

| Pharmacological Effects | Vasodilation, reduced blood pressure, modulation of smooth muscle contraction |

Mecanismo De Acción

Niguldipina ejerce sus efectos bloqueando los canales de calcio tipo L, que son responsables de la entrada de iones de calcio en las células. Este bloqueo evita la contracción del músculo liso vascular, lo que lleva a la vasodilatación y una posterior reducción de la presión arterial. Además, Niguldipina actúa como un antagonista del receptor α1-adrenérgico, contribuyendo aún más a sus efectos antihipertensivos al inhibir la acción vasoconstrictora de la norepinefrina .

Compuestos similares:

Nifedipina: Otro bloqueador de los canales de calcio de dihidropiridina con propiedades antihipertensivas similares.

Nimodipina: Conocido por su uso en el tratamiento del vasoespasmo cerebral.

Amlodipina: Un agente antihipertensivo ampliamente utilizado con una duración de acción más larga

Unicidad de Niguldipina: Niguldipina es única debido a su doble acción como bloqueador de los canales de calcio y antagonista del receptor α1-adrenérgico. Este doble mecanismo proporciona un enfoque más completo para controlar la hipertensión en comparación con otros bloqueadores de los canales de calcio que no tienen propiedades antagonistas α1-adrenérgicas .

Comparación Con Compuestos Similares

Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive properties.

Nimodipine: Known for its use in treating cerebral vasospasm.

Amlodipine: A widely used antihypertensive agent with a longer duration of action

Uniqueness of Niguldipine: this compound is unique due to its dual action as both a calcium channel blocker and an α1-adrenergic receptor antagonist. This dual mechanism provides a more comprehensive approach to managing hypertension compared to other calcium channel blockers that do not have α1-adrenergic antagonistic properties .

Actividad Biológica

Niguldipine is a dihydropyridine calcium channel blocker (CCB) that exhibits significant biological activity, primarily through its interactions with various ion channels and its effects on cellular processes. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as a calcium channel blocker, inhibiting voltage-gated calcium channels (VGCCs), particularly L-type channels. This inhibition leads to reduced intracellular calcium levels, which is crucial for muscle contraction and neurotransmitter release. Additionally, this compound exhibits α1-adrenergic antagonist properties, further influencing vascular tone and cardiac function .

Key Ion Channel Interactions

- Calcium Channels : this compound effectively blocks L-type calcium channels, which are pivotal in cardiac and smooth muscle contraction. Studies have shown that it has a potent inhibitory effect on bTREK-1 potassium channels, with an IC50 value of approximately 0.75 µM .

- Potassium Channels : Inhibition of bTREK-1 may contribute to its cardiovascular effects, as these channels help regulate membrane potential in various tissues .

Therapeutic Applications

This compound has been investigated for several therapeutic uses, primarily in the management of hypertension and certain neurological conditions.

Hypertension Management

As a CCB, this compound is utilized to lower blood pressure by relaxing blood vessels. Its efficacy in this regard has been well-documented in clinical settings.

Neurological Effects

Research indicates that this compound may have protective effects in neurological contexts. For instance, it has been shown to reduce seizure durations in animal models of epilepsy . Specifically, at a dose of 7.5 mg/kg, this compound significantly decreased both seizure and afterdischarge durations in kindled rats.

Case Studies and Experimental Data

Several studies have highlighted this compound's selective cytotoxicity towards glioma cells while sparing normal cells. In one study involving glioma-initiating cells (GICs), this compound was found to significantly reduce cell viability compared to normal astrocytes and fibroblasts . The results from this study are summarized in the following table:

| Cell Type | Viability (%) | P-value |

|---|---|---|

| Glioma-Initiating Cells | 45% | <0.01 |

| Normal Astrocytes | 85% | - |

| HepG2 Liver Carcinoma | 70% | - |

This selective cytotoxicity suggests potential for this compound as a targeted therapy in glioblastoma treatment.

In Vivo Studies

In vivo studies using orthotopic glioma models demonstrated that mice treated with this compound had a median survival of 33 days compared to 21 days for controls . This significant difference indicates the compound's potential as an adjunct therapy in cancer treatment.

Análisis De Reacciones Químicas

Chemical Interactions of Niguldipine

This compound interacts with other drugs, potentially increasing the hypotensive activities of Abaloparatide, and its serum concentration can be affected when combined with Abametapir or Abemaciclib . When combined with Acarbose, it can increase the risk of hypoglycemia, and it may increase the arrhythmogenic activities of Acebutolol .

Biological and Pharmacological Reactions

- Calcium Channel Blocking: this compound inhibits calcium influx through cell membranes [7, 8].

- Adrenergic Receptor Antagonism: this compound acts as an antagonist at a1-adrenergic receptors [4, 20]. (+)-Niguldipine is more selective for alpha 1A-adrenoceptors than alpha 1B-adrenoceptors .

- Effects on Thymocytes: this compound can provoke the influx of Ca2+ into thymocytes, but not of Mn2+ .

- Activation of K+ Channels: (+)-Niguldipine activates Ca2+-dependent, large conductance K+ channels (BKCa) in human mesenteric vascular smooth muscles .

- Enzyme Interactions: this compound is a substrate of Cytochrome P450 3A4 and an inhibitor of ATP-dependent translocase ABCB1 . Cytochrome P450 3A4 is involved in the metabolism of many drugs [4, 20].

- Reactions with Receptors: (+)-Niguldipine binds with high affinity to Ca2+ channels. Ki values depend on membrane protein concentrations .

Stoichiometry and Chemical Reactions

Stoichiometry is used to assess the quantitative relationships between reactants and products in chemical reactions [11, 14]. While the search results do not provide specific stoichiometric data for this compound reactions, the principles of stoichiometry would apply to any chemical reactions it undergoes, such as during its metabolism or synthesis .

Classification of Chemical Reactions

Chemical reactions can be classified into several types [3, 19, 21]:

- Precipitation Reactions: These reactions involve the formation of an insoluble product (a precipitate) when two solutions are mixed [3, 19, 21].

- Acid-Base Reactions: These reactions involve the transfer of protons (H+) from an acid to a base .

- Oxidation-Reduction (Redox) Reactions: These reactions involve the transfer of electrons between chemical species .

- Double Displacement Reaction: a reaction in which two reactants exchange ions to form two new compounds .

Given this compound's involvement in various biological processes, it may participate in several of these reaction types, particularly redox reactions (e.g., through the action of Cytochrome P450 enzymes) or acid-base reactions depending on the specific chemical environment and interacting molecules [4, 19, 20].

Propiedades

Número CAS |

102993-22-6 |

|---|---|

Fórmula molecular |

C36H39N3O6 |

Peso molecular |

609.7 g/mol |

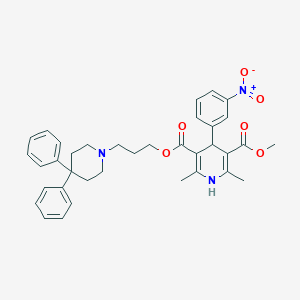

Nombre IUPAC |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3 |

Clave InChI |

SVJMLYUFVDMUHP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

SMILES canónico |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Key on ui other cas no. |

102993-22-6 |

Sinónimos |

3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride 3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 844-39 B 859-35 B8509-035 B859-35 dexniguldipine DNIG niguldipine niguldipine fumarate niguldipine hydrobromide niguldipine hydrochloride niguldipine maleate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.